molecular formula C12H26N2O B1481350 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine CAS No. 2098103-60-5

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine

Cat. No.: B1481350
CAS No.: 2098103-60-5
M. Wt: 214.35 g/mol
InChI Key: ZNCOCINHBPCPRU-UHFFFAOYSA-N
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Description

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H26N2O and its molecular weight is 214.35 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . These interactions are crucial for the synthesis of pharmaceutically relevant compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines and play a role in regulating neurotransmitter levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, high doses of the compound have been associated with neurotoxicity in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Properties

IUPAC Name

3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-4-15-9-11-8-14(7-5-6-13)10-12(11,2)3/h11H,4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOCINHBPCPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 2
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 3
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 4
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3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 5
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 6
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.